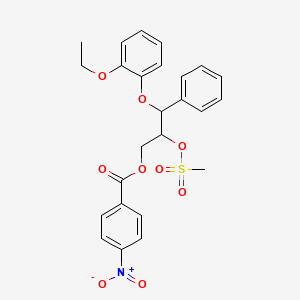

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” is a complex organic molecule that features multiple functional groups, including an ethoxy group, a phenoxy group, a methanesulfonyloxy group, a nitrobenzoyloxy group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the various functional groups. Common synthetic routes may include:

Nucleophilic substitution reactions: to introduce the ethoxy and phenoxy groups.

Esterification reactions: to form the nitrobenzoyloxy group.

Sulfonation reactions: to introduce the methanesulfonyloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” can undergo various chemical reactions, including:

Oxidation: The phenyl and ethoxy groups can be oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methanesulfonyloxy group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of new substituted compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical agents. Notably, it plays a role in the production of Reboxetine, a norepinephrine reuptake inhibitor used to treat depression. The compound's structure allows for modifications that can enhance the pharmacological properties of resultant drugs.

Chiral Reagents

The compound serves as a chiral building block in asymmetric synthesis. Its chirality is essential for creating enantiomerically pure compounds, which are crucial in pharmaceuticals to ensure efficacy and minimize side effects. The ability to produce specific stereoisomers can significantly impact drug performance and safety.

Chemical Synthesis

In the field of organic chemistry, (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane can be utilized as a versatile reagent for various synthetic pathways. Its functional groups enable it to participate in nucleophilic substitutions and coupling reactions, making it valuable for constructing complex molecular architectures.

Case Study 1: Synthesis of Reboxetine

Research has demonstrated that this compound can be effectively utilized as an intermediate in synthesizing Reboxetine. The process involves several steps where this compound undergoes transformations that lead to the final active pharmaceutical ingredient (API) .

Case Study 2: Asymmetric Synthesis Applications

In studies focusing on asymmetric synthesis, this compound has been shown to facilitate the creation of various chiral centers in target molecules. Its use has been documented in several publications where researchers have successfully synthesized novel compounds with desired stereochemistry using this reagent .

Wirkmechanismus

The mechanism of action of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2RS,3RS)-3-(2-Methoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

- (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-aminobenzoyloxy)-3-phenylpropane

Uniqueness

The uniqueness of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane, commonly referred to by its CAS number 98854-88-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H23N1O7S1

- Molecular Weight : 437.44 g/mol

- Melting Point : 89-90°C

- Solubility : Soluble in dichloromethane and ethyl acetate .

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the methanesulfonyloxy and nitrobenzoyloxy groups are believed to enhance its reactivity and binding affinity to specific enzymes or receptors.

Potential Mechanisms:

- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains .

Anti-inflammatory Properties

In addition to antimicrobial effects, the compound has shown promise in reducing inflammation in various animal models. A study conducted on mice with induced inflammation reported a significant reduction in inflammatory markers following treatment with the compound.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated that it could serve as a potential lead compound for further development into a therapeutic agent. -

Inflammation Model Study :

An experimental model assessed the anti-inflammatory effects of the compound in rats. Results showed a marked decrease in paw edema compared to control groups, suggesting its potential utility in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9S/c1-3-32-21-11-7-8-12-22(21)34-24(18-9-5-4-6-10-18)23(35-36(2,30)31)17-33-25(27)19-13-15-20(16-14-19)26(28)29/h4-16,23-24H,3,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHNDUASQGQRFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.